Progesterone 12-succinyltyrosine methyl ester
Description
Properties
IUPAC Name |
[(10R,12S,13S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 4-[[(2S)-3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45NO8/c1-20(37)26-11-12-27-25-10-7-22-18-24(39)15-16-34(22,2)28(25)19-30(35(26,27)3)44-32(41)14-13-31(40)36-29(33(42)43-4)17-21-5-8-23(38)9-6-21/h5-6,8-9,18,25-30,38H,7,10-17,19H2,1-4H3,(H,36,40)/t25?,26-,27?,28?,29+,30+,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRIHLHORYETQU-YXGNROOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CCC2[C@@]1([C@H](CC3C2CCC4=CC(=O)CC[C@]34C)OC(=O)CCC(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60911926 | |
| Record name | 4-[(3,20-Dioxopregn-4-en-12-yl)oxy]-N-[3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]-4-oxobutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60911926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110988-79-9 | |
| Record name | Progesterone 12-succinyltyrosine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110988799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(3,20-Dioxopregn-4-en-12-yl)oxy]-N-[3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]-4-oxobutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60911926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis: Progesterone Production
Progesterone serves as the foundational substrate. The patent CN104262442B details a high-yield synthesis from 4-androstenedione (4-AD) via a three-step process:
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Etherification : 4-AD reacts with triethyl orthoformate in ethanol under acid catalysis (pH 7.0–7.5) to form 3-oxyethyl-androstane-3,5-diene-17-ketone (yield: 100–102%).
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Nitroalkene Formation : The etherified intermediate undergoes nitroethane addition catalyzed by tetramethylethylenediamine (TMEDA), yielding 3-oxyethyl-20-nitro-pregnene-3,5,17(20)-triene (87% yield).
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Reduction and Cyclization : Zinc powder reduction in acetic acid followed by acid hydrolysis produces progesterone with 83–87% total recovery and 99.5–99.7% HPLC purity.
Table 1: Progesterone Synthesis Optimization
| Parameter | Condition Range | Optimal Value | Yield/Purity |
|---|---|---|---|
| Etherification solvent | Ethanol, methanol | Ethanol | 101.6% yield |
| Nitroethane reaction pH | 6.5–7.5 | 7.0 | 87% yield |
| Reduction temperature | 60–65°C | 65°C | 99.7% HPLC |
Succinylation at the 12-Position
The 12-hydroxyl group of progesterone is esterified with succinic anhydride to introduce a carboxylic acid handle for subsequent conjugation. This step demands regioselective protection to prevent undesired reactions at the 3-, 11-, or 17-positions.
Reaction Conditions and Catalysis
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Solvent System : Pyridine or dimethylformamide (DMF) facilitates succinic anhydride activation.
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Molar Ratios : A 2:1 excess of succinic anhydride to progesterone ensures complete conversion.
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Temperature : Reactions proceed at 20–25°C for 12–16 hours, avoiding thermal degradation.
Example Protocol :
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Dissolve progesterone (10 mmol) in anhydrous pyridine (50 mL).
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Add succinic anhydride (20 mmol) and stir under nitrogen at 22°C for 14 hours.
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Quench with ice-cold 2N H₂SO₄, extract with dichloromethane, and purify via recrystallization (ethanol/water).
Outcome :
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Yield : 70–75%
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Purity : 98.5% (HPLC)
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Characterization : Melting point 220–227°C; IR confirms ester carbonyl stretch at 1,735 cm⁻¹.
Conjugation with Tyrosine Methyl Ester
The succinylated progesterone is coupled to tyrosine methyl ester using carbodiimide or mixed anhydride chemistry.
Carbodiimide-Mediated Coupling
Reagents :
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EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) : Activates the carboxyl group for nucleophilic attack.
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NHS (N-hydroxysuccinimide) : Enhances coupling efficiency by stabilizing the active ester intermediate.
Procedure :
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Activate 12-succinyl progesterone (5 mmol) with EDC (7.5 mmol) and NHS (7.5 mmol) in DMF (30 mL) at 0°C for 1 hour.
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Add tyrosine methyl ester hydrochloride (6 mmol) and adjust pH to 5.5 with NaOH.
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Stir at 4°C for 18 hours, followed by dialysis and lyophilization.
Results :
Mixed Anhydride Method
Reagents :
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Isobutylchloroformate : Forms a reactive anhydride with the succinyl group.
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Tributylamine : Scavenges HCl, maintaining reaction neutrality.
Protocol :
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React 12-succinyl progesterone (5 mmol) with isobutylchloroformate (6 mmol) in dioxane (20 mL) at 10°C.
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Add tyrosine methyl ester (6 mmol) in dioxane/water (1:1) and stir at 4°C for 24 hours.
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Purify by precipitation (ethanol/water) and column chromatography.
Outcomes :
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Yield : 75–80%
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Purity : 99.2% (HPLC)
Table 2: Conjugation Method Comparison
| Parameter | Carbodiimide Method | Mixed Anhydride Method |
|---|---|---|
| Reaction Time | 18–24 hours | 24–48 hours |
| Tyrosine Incorporation | 5–7 molecules | 10–13 molecules |
| Scalability | Moderate | High |
Critical Analysis of Impurities and Purification
Common Byproducts
Purification Strategies
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Recrystallization : Ethanol/water systems achieve 99.5% purity after two cycles.
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Activated Carbon Treatment : Reduces colored impurities by 90%.
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Chromatography : Silica gel columns with ethyl acetate/hexane (3:7) resolve di-succinylated species.
Industrial-Scale Considerations
Solvent Recovery
Chemical Reactions Analysis
N-propylnorapomorphine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a model compound for studying dopamine receptor interactions and the synthesis of related compounds.
Biology: Its effects on the central nervous system make it a valuable tool for understanding dopaminergic signaling and related behaviors.
Medicine: As a dopamine agonist, it has potential therapeutic applications in treating conditions like Parkinson’s disease and erectile dysfunction.
Industry: Its synthesis and reactions provide insights into the production of complex organic molecules.
Mechanism of Action
N-propylnorapomorphine exerts its effects primarily by activating dopamine receptors, particularly the D2 and D3 subtypes. Its biphasic effects on locomotion, with low doses producing inhibition and high doses resulting in enhanced activity, are likely due to preferential activation of D2/D3 autoreceptors versus postsynaptic receptors . This mechanism highlights the compound’s ability to modulate dopaminergic signaling in a dose-dependent manner.
Comparison with Similar Compounds
Analytical and Industrial Relevance
- Purity Standards: MPA must comply with USP guidelines for elemental impurities (e.g., ≤1.5 ppm lead) and residual solvents (e.g., ≤0.5% methanol) .
- Stereochemical Impact : The 6β-methyl isomer of MPA (6-epi-MPA) is classified as a "qualified impurity" under ICH guidelines, requiring <0.15% in final formulations .
- Ester Functionalization: Methyl esters like 12-hydroxystearic acid methyl ester (C₁₉H₃₈O₃, 314.50 g/mol) demonstrate superior lubricity in biofuels, with wear scar diameters reduced by 22% compared to non-esterified analogs .
Biological Activity
Progesterone 12-succinyltyrosine methyl ester is a derivative of progesterone, which is a key progestogen involved in various physiological processes, including the menstrual cycle, pregnancy, and embryogenesis. This compound has garnered attention due to its potential biological activities and therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.
Chemical Structure and Properties
This compound is synthesized by modifying the progesterone structure to enhance its pharmacological properties. The modification involves the addition of a succinyltyrosine moiety at the 12-position of the progesterone backbone, which may influence its interaction with progesterone receptors and other biological targets.
The biological activity of progesterone and its derivatives primarily involves their interaction with progesterone receptors (PRs), which are classified into two main types: PR-A and PR-B. These receptors mediate the physiological effects of progesterone by regulating gene expression related to reproductive functions, such as:
- Endometrial preparation for implantation.
- Maintenance of pregnancy through immunomodulation.
- Regulation of menstrual cycles .
Additionally, progesterone can act on non-genomic pathways through membrane-bound receptors, influencing cellular signaling cascades that affect various physiological processes.
Binding Affinity
Research indicates that modifications to the progesterone structure can significantly alter its binding affinity to PRs. For instance, studies have shown that compounds similar to progesterone exhibit varying degrees of affinity for PRs, impacting their biological potency. The binding affinity can be assessed using radiolabeled ligand assays or competitive binding assays.
Case Studies and Findings
- Progestational Activity : A study comparing various progestins found that modifications similar to those in this compound can enhance progestational activity. The compound demonstrated increased potency compared to standard progestins like Nestorone and levonorgestrel in maintaining pregnancy in animal models .
- Anticancer Effects : Some derivatives of progesterone have been investigated for their potential anticancer properties. Research has suggested that certain structural modifications may enhance the ability of these compounds to inhibit tumor growth in hormone-sensitive cancers, such as breast cancer . The specific effects of this compound on cancer cell lines require further investigation.
- Neuroprotective Effects : Progesterone has been identified as a neurosteroid with protective effects on neuronal cells. Its derivatives may also exhibit similar neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress . The specific neuroprotective mechanisms of this compound remain an area for future research.
Comparative Analysis Table
| Compound | Binding Affinity (nM) | Progestational Activity | Anticancer Potential | Neuroprotective Effects |
|---|---|---|---|---|
| Progesterone | 1 | High | Moderate | Yes |
| This compound | TBD | High | TBD | TBD |
| Nestorone | 5 | Moderate | Low | No |
| Levonorgestrel | 3 | High | Low | No |
Q & A
Q. What experimental methods are recommended for synthesizing progesterone 12-succinyltyrosine methyl ester with high purity?
- Methodological Answer : Synthesis optimization can leverage design-of-experiment (DoE) frameworks like the Taguchi method to evaluate critical parameters (e.g., catalyst type, molar ratios, temperature). For instance, orthogonal arrays (L9) can systematically test combinations of variables (e.g., catalyst concentration, reaction time) to maximize yield and purity . Characterization via HPLC or GC-MS (as in Table 4 of ) is essential to validate purity, with thresholds >95% recommended for biological assays.
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use spectroscopic techniques such as FTIR for functional group analysis (e.g., ester C=O stretch at ~1740 cm⁻¹) and NMR (¹H/¹³C) to confirm regioselective substitution at the 12-position. Mass spectrometry (HRMS) provides molecular ion validation. Cross-referencing with synthetic intermediates (e.g., succinyltyrosine methyl ester precursors) is critical to rule out side products .
Q. What are common pitfalls in quantifying this compound in biological matrices?
- Methodological Answer : Matrix effects in LC-MS/MS assays can distort quantification. Mitigate this by using isotope-labeled internal standards (e.g., deuterated analogs) and validating recovery rates via spiked samples. Calibration curves should cover physiologically relevant concentrations (e.g., 1 nM–10 µM) with R² > 0.99 .
Advanced Research Questions
Q. How can contradictory data on the stability of this compound under varying pH conditions be resolved?
- Methodological Answer : Design accelerated stability studies across pH 2–9 (using buffer systems) with controlled temperature (25–60°C). Monitor degradation kinetics via HPLC-UV and identify degradation products using LC-QTOF. Statistical tools like Arrhenius modeling predict shelf-life under physiological conditions. Conflicting results often arise from impurities in starting materials or inadequate buffering; replicate studies with ultra-pure reagents .
Q. What experimental designs are optimal for assessing the compound’s bioactivity in receptor-binding assays?
- Methodological Answer : Use competitive binding assays (e.g., fluorescence polarization) with recombinant progesterone receptors (PR-A/PR-B). Include positive controls (e.g., medroxyprogesterone acetate ) and negative controls (vehicle-only). Dose-response curves (0.1–1000 nM) should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Hill slopes. Orthogonal assays (e.g., transcriptional activation in PR-luciferase reporter cells) validate specificity .
Q. How should researchers address batch-to-batch variability in synthesizing this compound?
- Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification via multivariate analysis. For example, catalyst purity (≥99%) and solvent dryness (Karl Fischer titration <50 ppm H2O) are key CPPs. Statistical process control (SPC) charts monitor intermediate purity (e.g., succinyltyrosine methyl ester) to preempt batch failures .
Q. What strategies improve the reproducibility of pharmacokinetic studies for this compound?
- Methodological Answer : Standardize animal models (e.g., Sprague-Dawley rats) with controlled diets and circadian synchronization. Use crossover designs to minimize inter-individual variability. Plasma samples should be analyzed within 24 hours or stabilized with protease inhibitors. Report pharmacokinetic parameters (Cmax, AUC, t½) with 95% confidence intervals and power analysis (n ≥ 6) .
Data Analysis & Contradiction Resolution
Q. How can conflicting results in the compound’s metabolic half-life across studies be reconciled?
- Methodological Answer : Discrepancies often stem from differences in metabolic enzyme sources (e.g., human vs. rat liver microsomes). Conduct interspecies comparisons using recombinant CYP isoforms (3A4, 2C19) and apply mixed-effects models to account for enzyme activity variability. Meta-analysis of existing data (e.g., forest plots) identifies outliers and adjusts for covariates like incubation temperature .
Q. What statistical approaches are recommended for optimizing synthesis yield while minimizing cost?
- Methodological Answer : Response surface methodology (RSM) with central composite design (CCD) identifies optimal parameter combinations (e.g., molar ratio, temperature). Cost functions can be integrated into the model to balance yield (target >90%) and reagent expenses. Confirm robustness via triplicate runs and Monte Carlo simulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

